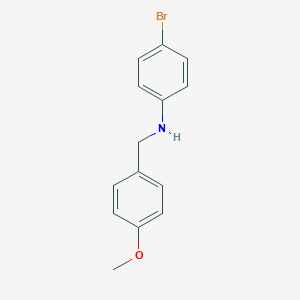

4-bromo-N-(4-methoxybenzyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as br>BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-[(4-methoxyphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO/c1-17-14-8-2-11(3-9-14)10-16-13-6-4-12(15)5-7-13/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKLYFDMLGYRCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805996 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Contextualization Within the Landscape of Substituted Anilines and Bromoarylamines

Substituted anilines are a cornerstone class of organic compounds, derived from aniline (B41778) by replacing one or more hydrogen atoms with various functional groups. wisdomlib.org These modifications grant a wide spectrum of chemical properties, making them indispensable starting materials and intermediates in the synthesis of dyes, pharmaceuticals, and materials. wisdomlib.orgrsc.orgeurekalert.org The introduction of substituents onto the aniline ring allows for precise control over the electronic and steric properties of the molecule, which in turn dictates its reactivity in subsequent chemical transformations. rsc.orgacs.org

Bromoarylamines, a specific subset of substituted anilines, are particularly valuable in synthetic chemistry. The presence of a bromine atom, a versatile halogen, on the aromatic ring introduces a key functional handle. This bromine atom can readily participate in a variety of powerful cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. wikipedia.org These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular frameworks from simpler precursors. wikipedia.orgfrontierspecialtychemicals.com The strategic placement of the bromine atom on the aniline derivative, as seen in 4-bromo-N-(4-methoxybenzyl)aniline, makes it a prime substrate for such catalytic transformations. worldtopscientists.comurl.edu

Significance of N Substituted Aryl Amines in Synthetic Chemistry

N-substituted aryl amines, which include secondary and tertiary aromatic amines, are core structural motifs found in a vast array of organic molecules. researchgate.netrsc.org Their prevalence is particularly notable in biologically active compounds, agrochemicals, and advanced functional materials. rsc.org Consequently, the development of efficient and selective methods for the synthesis of N-substituted aryl amines is a major focus of contemporary organic chemistry research. researchgate.netrsc.org

The traditional routes to these compounds often involve the cross-coupling of aryl halides with amines or the reductive amination of carbonyl compounds. rsc.org Modern synthetic strategies continue to refine these processes, aiming for greater efficiency, broader substrate scope, and milder reaction conditions. rsc.orgnih.gov The ability to introduce specific substituents on both the aryl ring and the nitrogen atom allows chemists to fine-tune the properties of the final product. For instance, N-alkylation and N-arylation introduce groups that can influence solubility, biological activity, and electronic properties. N-substituted aryl amines also serve as crucial precursors for the synthesis of heterocyclic compounds and other important molecular scaffolds. nih.govcore.ac.uk

Overview of the Compound S Utility As a Strategic Building Block in Organic Synthesis

Direct Synthetic Routes from Readily Available Precursors

The most straightforward approach to synthesizing this compound involves the direct reaction between 4-bromoaniline (B143363) and 4-methoxybenzaldehyde (B44291) through reductive amination. This one-pot reaction typically utilizes a reducing agent to convert the in situ formed imine to the desired secondary amine.

A common method employs sodium borohydride (B1222165) (NaBH₄) in the presence of an activating agent. For instance, a study demonstrated the use of NaBH₄ in conjunction with sodium dihydrogen phosphate (B84403) monohydrate (NaH₂PO₄·H₂O) in refluxing tetrahydrofuran (B95107) (THF). This system afforded N-(4-methoxybenzyl)-4-bromoaniline in 85% yield after a reaction time of 100 minutes. orientjchem.org Another efficient system for this transformation is the use of NaBH₄ with gallium hydroxide (B78521) (Ga(OH)₃) in acetonitrile (B52724) (CH₃CN) at room temperature, which also provides high yields. orientjchem.org

Research has also explored organocatalytic reductive amination. For example, the reaction of anilines with aldehydes can be catalyzed by an organocatalyst in the presence of a suitable hydrogen source like 2-propanol. acs.org

The general reaction is as follows:

4-bromoaniline + 4-methoxybenzaldehyde + Reducing Agent → this compound

| Precursor 1 | Precursor 2 | Reducing System | Solvent | Time (min) | Yield (%) | Reference |

| 4-bromoaniline | 4-methoxybenzaldehyde | NaBH₄/NaH₂PO₄·H₂O | THF | 100 | 85 | orientjchem.org |

This table showcases a direct synthetic route for this compound.

Multi-Step Convergent and Linear Synthetic Strategies

In cases where direct routes are not feasible or result in low yields, multi-step strategies, both linear and convergent, are employed.

A convergent synthesis involves the separate preparation of two or more fragments that are later combined to form the target molecule. For this compound, this could involve synthesizing a more complex aniline derivative and a benzaldehyde (B42025) derivative separately before the final coupling step. While not explicitly detailed for this specific compound in the provided context, convergent approaches are a cornerstone of modern organic synthesis for building complex molecules efficiently.

Another relevant multi-step strategy is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method is highly versatile for forming carbon-nitrogen bonds. While a direct example for the target molecule is not provided, the general principle involves the reaction of an aryl halide (like 1,4-dibromobenzene) with an amine (like 4-methoxyaniline) in the presence of a palladium catalyst and a base. rsc.orgacs.org This would be a convergent approach.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing yield and selectivity while minimizing side reactions. Key parameters that are often fine-tuned include the choice of catalyst, solvent, base, temperature, and reaction time.

In the context of reductive amination, the choice of the reducing agent and any additives is critical. The NaBH₄/NaH₂PO₄·H₂O system was shown to be effective, with the authors noting that the acidic salt likely facilitates the in-situ generation of hydrogen gas, accelerating the reduction. orientjchem.org Similarly, the use of Ga(OH)₃ is thought to aid in the formation of the imine intermediate. orientjchem.org

For palladium-catalyzed reactions like the Buchwald-Hartwig amination, the selection of the palladium precursor and the ligand is paramount. Different generations of ligands have been developed to improve the efficiency and scope of this reaction. The choice of base (e.g., sodium tert-butoxide) and solvent (e.g., toluene, THF) also significantly impacts the reaction outcome. rsc.orgacs.org Microwave irradiation has also been employed to accelerate Suzuki-Miyaura coupling reactions, a related palladium-catalyzed cross-coupling, leading to excellent yields in shorter reaction times. researchgate.net

The following table illustrates the optimization of a related reductive amination reaction, highlighting the importance of the catalyst and reaction conditions:

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| None | Water | Reflux | 24 | 0 | sci-hub.se |

| L-proline (20 mol%) | Water | Reflux | 5 | 85 | sci-hub.se |

This table demonstrates the impact of a catalyst on the yield of a multi-component reaction similar in principle to the synthesis of the target compound.

Investigation of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. colab.ws These principles are increasingly being applied to the synthesis of organic compounds.

In the synthesis of this compound, several green chemistry approaches can be considered:

Use of Greener Solvents: Traditional syntheses often use volatile and hazardous organic solvents. Research is focused on replacing these with more environmentally benign alternatives. For example, water is an ideal green solvent, and some reductive aminations can be performed in aqueous media. sci-hub.se Another example is the use of 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a greener alternative to THF. chemicalbook.com

Catalysis: The use of catalysts, especially those that are highly efficient and can be recycled, is a core principle of green chemistry. Organocatalysis, as mentioned earlier, avoids the use of potentially toxic and expensive metal catalysts. acs.org When metal catalysts are necessary, developing systems that operate under mild conditions and can be easily separated and reused is a key goal.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Direct synthetic routes like one-pot reductive aminations generally have better atom economy than multi-step syntheses that involve protection and deprotection steps.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts can enable reactions to proceed under milder conditions. orientjchem.org Microwave-assisted synthesis can also be more energy-efficient than conventional heating. researchgate.net

Solvent-Free Reactions: Whenever possible, performing reactions without a solvent can significantly reduce waste. Some Mannich reactions, which are related to the synthesis of β-amino ketones, can be carried out under solvent-free conditions. chemicalbook.com

The application of these principles not only minimizes the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective processes.

Reactions Involving the Bromine Moiety

The bromine atom attached to the phenyl ring of this compound is a key reactive handle for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is typical of an aryl bromide, and it readily participates in a range of palladium and copper-catalyzed coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures, and the bromine atom of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a widely used method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. For a compound like this compound, this reaction would involve its coupling with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented, the reactivity can be inferred from similar structures like N-(2-bromo-4-methoxybenzyl)aniline. In a study involving the latter, it was successfully coupled with an alkenyl boronic acid pinacol (B44631) ester using a palladium catalyst. thieme-connect.com A typical reaction would proceed by oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronate and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Table 1: Representative Suzuki-Miyaura Reaction Conditions

| Parameter | Condition |

| Aryl Halide | This compound |

| Boronic Acid/Ester | Arylboronic acid, Vinylboronic acid |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |

| Ligand | PPh₃, or other phosphine (B1218219) ligands |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, 2-MeTHF |

| Temperature | 80-120 °C |

The reaction is compatible with a wide range of functional groups and is generally high-yielding. nih.gov For instance, the coupling of unprotected ortho-bromoanilines with various boronic esters has been shown to proceed in good to excellent yields. nih.gov

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated compound (an alkene or alkyne) with an organohalide. For this compound, this would typically involve its reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the olefin, and subsequent β-hydride elimination to release the product. libretexts.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can influence the regioselectivity and stereoselectivity of the product. researchgate.netacs.org

Sonogashira Coupling:

The Sonogashira coupling is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction, catalyzed by palladium and a copper co-catalyst, would allow for the introduction of an alkynyl group at the 4-position of the aniline ring. psu.edu The reaction mechanism is thought to involve a palladium cycle and a copper cycle, where the copper acetylide is the active nucleophile. psu.edu Copper-free Sonogashira protocols have also been developed. nih.gov

Table 2: Typical Sonogashira Coupling Reaction Parameters

| Parameter | Condition |

| Aryl Halide | This compound |

| Alkyne | Terminal alkyne |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Co-catalyst | CuI |

| Base | Et₃N, Piperidine |

| Solvent | THF, DMF |

| Temperature | Room temperature to 80 °C |

Negishi and Stille Reactions:

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, while the Stille reaction utilizes an organotin reagent. Both are powerful palladium-catalyzed methods for C-C bond formation. The bromine atom in this compound would readily participate in these reactions, allowing for the introduction of a wide variety of alkyl, vinyl, aryl, and alkynyl groups. The general catalytic cycle for these reactions is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for forming carbon-heteroatom and carbon-carbon bonds. These reactions are particularly useful for the amination and etherification of aryl halides. For this compound, a copper-catalyzed reaction with an amine or an alcohol could be employed to replace the bromine atom. researchgate.netmdpi.com Advances in this area have led to the development of catalyst systems that operate under milder conditions and tolerate a broader range of functional groups. nih.govcaltech.edu

Nucleophilic Aromatic Substitution Pathways

While aryl halides are generally unreactive towards nucleophilic aromatic substitution (SNA_r), the reaction can occur under specific conditions. For an activated aryl halide, with strong electron-withdrawing groups ortho or para to the leaving group, the reaction can proceed via an addition-elimination mechanism involving a Meisenheimer complex intermediate. libretexts.orgmasterorganicchemistry.com In the case of this compound, which lacks strong activation, forcing conditions such as high temperatures and strong nucleophiles would be required for this pathway to be significant. nih.gov

Mechanistic Studies of Halogen-Dependent Reactivity

The reactivity of the halogen in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl. This trend is attributed to the bond dissociation energies of the carbon-halogen bond and the ease of oxidative addition to the palladium center. The C-Br bond in this compound is sufficiently reactive for most standard cross-coupling protocols. Mechanistic studies, often employing computational chemistry, have provided detailed insights into the elementary steps of the catalytic cycle, including the pre-catalyst activation, oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov The nature of the ligand on the palladium center plays a crucial role in the efficiency and selectivity of these reactions. researchgate.net

Reactions Involving the Secondary Amine Functionality

The secondary amine in this compound provides a site for further functionalization, most notably through N-arylation reactions.

N-Arylation Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an amine and an aryl halide. wikipedia.org While this reaction is typically used to arylate primary or secondary amines with aryl halides, it is also possible to use an aryl amine as the nucleophile to couple with another aryl halide. In the context of this compound, the secondary amine could act as the nucleophile in a Buchwald-Hartwig reaction with a different aryl halide, leading to a triarylamine derivative. The choice of palladium precursor, phosphine ligand, and base is critical for the success of this transformation and is highly substrate-dependent. acs.orgresearchgate.net

Table 3: General Conditions for Buchwald-Hartwig N-Arylation

| Parameter | Condition |

| Amine | This compound |

| Aryl Halide | Aryl bromide, Aryl chloride, Aryl triflate |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Buchwald or Hartwig ligands (e.g., XPhos, SPhos) |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

| Temperature | 80-110 °C |

Mechanistic studies suggest that the catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. nsf.gov

Alkylation and Acylation Reactions on the Nitrogen Center

The secondary amine functionality in this compound is a key reactive site for alkylation and acylation reactions. These transformations are fundamental in organic synthesis for building molecular complexity.

Alkylation: The nitrogen atom can be alkylated to form tertiary amines. This typically involves reaction with an alkyl halide in the presence of a base to deprotonate the secondary amine, generating a more nucleophilic amide anion. Over-alkylation to form quaternary ammonium (B1175870) salts can sometimes occur, especially with reactive alkylating agents. acs.org A common challenge in the alkylation of primary and secondary amines is controlling the extent of reaction to avoid mixtures of products. acs.org Catalytic methods, such as the use of pincer-nickel complexes for the N-alkylation of amines with alcohols, have been developed to improve efficiency and selectivity. thieme-connect.de For instance, the alkylation of 2-aminopyridine (B139424) with 4-methoxybenzyl alcohol has been shown to proceed with high turnover numbers. thieme-connect.de

Acylation: The nitrogen center can also be acylated to form amides. This is typically achieved by reacting the amine with an acylating agent like an acid chloride or an anhydride (B1165640). These reactions are generally high-yielding. For example, the acylation of benzylamine (B48309) with mixed anhydrides has been studied, demonstrating the feasibility of forming N-benzyl amides. nih.gov Palladium-catalyzed oxidative acylation of N-benzyltriflamides with aldehydes represents a more advanced method for C-H activation-based acylation, though this involves a directing group on the nitrogen. The choice of base can be critical in controlling the chemoselectivity of acylation reactions, as demonstrated in the selective acylation of N-acylglutarimides. researchgate.net

| Reaction Type | Reagent Class | Product Type | General Conditions |

| Alkylation | Alkyl Halides, Alcohols | Tertiary Amine | Base (e.g., K2CO3), Catalyst (e.g., Pincer-Nickel) |

| Acylation | Acid Chlorides, Anhydrides | Amide | Base (optional), Solvent |

Formation of Heterocyclic Scaffolds via Amine Cyclization

The structure of this compound is a precursor for the synthesis of various nitrogen-containing heterocyclic compounds through intramolecular cyclization reactions.

One significant application is in the synthesis of carbazoles . Diarylamines, which are structurally related to the target molecule, can undergo intramolecular C-C bond formation to yield carbazoles. nih.govuva.es For example, the photostimulated SRN1 reaction of diarylamide anions derived from N-(2-bromophenyl)anilines can produce carbazoles in excellent yields. researchgate.netuva.es Palladium-catalyzed intramolecular arylation of diarylamines is another powerful method for carbazole (B46965) synthesis. nih.gov Given that this compound contains an N-H bond and a bromo-substituted aryl ring, it could potentially undergo palladium-catalyzed intramolecular C-N coupling to form a dibenz[b,f]azepine ring system, or after N-arylation, it could be a precursor to substituted carbazoles.

Another important class of heterocycles accessible from similar precursors are tetrahydroisoquinolines . The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, is a classic example. nih.govuit.no While the target molecule is not a β-arylethylamine, related N-benzyl aniline structures can undergo analogous cyclizations. For example, N-(2-bromobenzyl)anilines can be converted to N-aryl-1,2,3,4-tetrahydroisoquinolines through a sequence involving Suzuki coupling and reductive amination/cyclization. beilstein-journals.org The electron-donating methoxy (B1213986) group on the benzyl ring of this compound would be expected to influence the reactivity in such cyclization reactions.

Palladium-Catalyzed C-N Bond Formation Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound can participate in these reactions in two primary ways: through its C-Br bond or its N-H bond.

The Buchwald-Hartwig amination is a prominent reaction for forming C-N bonds. In this context, the bromine atom on the aniline ring of the target molecule can be substituted by a variety of nitrogen nucleophiles. This reaction typically employs a palladium catalyst, a phosphine ligand (such as X-Phos), and a base (like NaOt-Bu or K3PO4). cmu.edu This allows for the synthesis of more complex triarylamine derivatives. The reaction has been successfully applied to the amination of aryl chlorides, bromides, and triflates with a wide range of amines, including anilines and benzylamines. acs.orgcmu.edu

Conversely, the N-H bond of this compound can act as the nucleophilic component in a Buchwald-Hartwig reaction with an aryl halide. This would result in the formation of a tertiary triarylamine. The efficiency of such couplings can be influenced by the nature of the substituents on the aniline. beilstein-journals.org Mechanochemical methods for Buchwald-Hartwig amination have also been developed, offering an operationally simple and often air-tolerant procedure for coupling secondary amines with aryl halides. rsc.org

Reactions Involving the Methoxybenzyl Moiety

The methoxybenzyl group in this compound has its own distinct reactivity, centered on the electron-rich aromatic ring and the methoxy group itself.

Electrophilic Aromatic Substitution on the Methoxy-Substituted Ring

The methoxy group (-OCH3) is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. This makes the methoxy-substituted ring in this compound susceptible to reactions with electrophiles.

A classic example is the Friedel-Crafts acylation . In this reaction, an acyl group can be introduced onto the aromatic ring, typically using an acyl chloride or anhydride with a Lewis acid catalyst. depaul.edu For anisole (B1667542) (methoxybenzene), acylation predominantly yields the para-substituted product due to the directing effect of the methoxy group. depaul.eduvedantu.com It is important to choose the Lewis acid carefully, as strong ones like AlCl3 can sometimes cause demethylation of the methoxy group. stackexchange.com Other electrophilic substitution reactions such as nitration (using nitric acid) and halogenation (using Cl2 or Br2) can also be expected to occur on this activated ring, primarily at the positions ortho to the methoxy group, as the para position is occupied.

Transformations of the Methoxy Group

The 4-methoxybenzyl (PMB) group is widely used as a protecting group for amines and alcohols in organic synthesis because it is stable under many conditions but can be cleaved when desired. chem-station.com

The most common method for the cleavage of a PMB group from a nitrogen atom is through oxidative cleavage . Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium nitrate (B79036) (CAN) are effective for this transformation. chem-station.comresearchgate.net The reaction proceeds via the formation of a stable 4-methoxybenzyl carbocation.

Alternatively, the methoxy group can be cleaved under strongly acidic conditions . For example, heating with 47% hydrobromic acid can effect demethylation to the corresponding phenol (B47542). chem-station.com Boron tribromide (BBr3) is another powerful reagent for cleaving aryl methyl ethers. chem-station.com Catalytic methods for the C-N bond cleavage of PMB-substituted sulfonamides using Bi(OTf)3 have also been reported. nih.gov Furthermore, hydrogenative deprotection using a mixed catalyst system of palladium and niobic acid-on-carbon can be employed for the removal of N-benzyl groups, including the 4-methoxybenzyl group. acs.org

Chemoselective and Regioselective Transformations of this compound

The presence of multiple reactive sites in this compound makes chemoselectivity and regioselectivity key considerations in its synthetic applications.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in palladium-catalyzed reactions, it is possible to selectively functionalize the C-Br bond via cross-coupling without affecting the N-H bond, or vice-versa, by carefully choosing the reaction conditions (catalyst, ligand, base, and solvent). Similarly, electrophilic substitution can be directed towards the electron-rich methoxybenzyl ring over the less activated bromoaniline ring. The development of catalyst systems that allow for the direct C-H arylation of unprotected anilines without competing N-arylation highlights the importance and challenge of achieving high chemoselectivity. uva.esnih.gov

Regioselectivity concerns the position at which a reaction occurs.

On the bromoaniline ring : Palladium-catalyzed C-H functionalization of anilines can be directed to the ortho position with the aid of specific cooperating ligands that facilitate C-H cleavage via a deprotonated anionic intermediate. uva.esnih.govacs.org This contrasts with palladium-catalyzed cross-coupling, which would occur at the C-Br bond.

On the methoxybenzyl ring : As discussed, electrophilic substitution is strongly directed to the positions ortho to the activating methoxy group. depaul.edu

The interplay between these factors allows for the strategic, stepwise functionalization of this compound to build complex molecular architectures. For example, one could first perform a Buchwald-Hartwig amination at the C-Br bond, then carry out an electrophilic substitution on the methoxybenzyl ring, and finally cleave the methoxybenzyl group to reveal a primary aniline for further transformation.

Design and Synthesis of Derivatives and Analogues of 4 Bromo N 4 Methoxybenzyl Aniline

Strategic Modifications for Diverse Structural Motifs

The chemical structure of 4-bromo-N-(4-methoxybenzyl)aniline presents several locations for deliberate changes, allowing for the creation of a broad range of different molecular designs. The linkage of the secondary amine, the bromine-substituted phenyl ring, and the methoxy-containing benzyl (B1604629) group all provide opportunities for synthetic variation.

A key strategy is the N-functionalization of the secondary amine. This can be accomplished through a variety of reactions, including acylation, alkylation, and arylation, to introduce a wide array of substituents. For example, reacting the compound with different acid chlorides or anhydrides can produce a collection of amides with diverse electronic and spatial characteristics.

Another important method centers on altering the aromatic rings . The bromine atom on the aniline (B41778) ring is a flexible functional group that can take part in many cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, resulting in biaryl systems, styrenyl derivatives, and more intricate triarylamines.

Additionally, the methoxy (B1213986) group on the benzyl ring can be a site for modification. Removing the methyl group to form the corresponding phenol (B47542) opens the door for introducing a new range of functionalities through O-alkylation or O-acylation, thereby broadening the structural variety of the resulting analogues.

These strategic alterations are not mutually exclusive and can be integrated to produce highly complex and varied molecular structures. The careful choice of synthetic pathways and reaction conditions is essential for creating the desired structural designs with high effectiveness and precision.

Exploration of Substituent Effects on Reactivity and Transformation Pathways

Introducing various substituents to the this compound framework significantly impacts its reactivity and the routes of later chemical changes. The electronic character of these substituents, whether they donate or withdraw electrons, is crucial in adjusting the electron density of the aromatic rings and the nucleophilic nature of the secondary amine.

Electron-donating groups (EDGs) , like alkyl or extra methoxy groups, on either aromatic ring boost the electron density of the π-system. This enhancement can make the rings more susceptible to electrophilic aromatic substitution, though the directing influences of the current substituents must be taken into account. In the case of cross-coupling reactions at the C-Br bond, EDGs on the bromo-aniline ring can sometimes lower the reactivity towards oxidative addition to the palladium catalyst.

On the other hand, electron-withdrawing groups (EWGs) , such as nitro, cyano, or trifluoromethyl groups, reduce the electron density of the aromatic rings. This deactivation makes electrophilic aromatic substitution more difficult. However, in palladium-catalyzed cross-coupling reactions, EWGs on the bromo-aniline ring can make the oxidative addition step easier, often resulting in faster reaction rates and better yields. thieme-connect.com A study on N-aryl-1,2,3,4-tetrahydroisoquinolines, which have a similar structural component, noted that the presence of electron-withdrawing groups on the aniline ring led to higher yields in the final products. thieme-connect.com

The type of substituent also affects the reactivity of the secondary amine. For instance, converting the amine to an amide by acylation replaces the N-H proton with an acyl group, which greatly changes the electronic environment of the nitrogen atom. The resulting amide is generally less nucleophilic and not as easily oxidized as the original amine.

The interaction of these substituent effects is a key factor in planning multi-step synthetic sequences, as the reactivity of one part of the molecule can be carefully adjusted to permit selective transformations at another location. For instance, a surprising substituent effect was observed in the formation of spiro-compounds, where different para-substituents on the aniline led to different reaction pathways, forming either quinolin-2-ones or spiro mdpi.comresearchgate.nettrienones. acs.org

Synthesis of Polyfunctionalized Analogues for Advanced Applications

The creation of polyfunctionalized analogues of this compound is an expanding field of research, propelled by the possibility of these intricate molecules being used in advanced applications like materials science and medicinal chemistry. nih.govketonepharma.com These analogues are defined by the existence of multiple, strategically positioned functional groups that give the molecule particular qualities.

A major area of interest has been the development of new diarylamine derivatives through palladium-catalyzed C-N cross-coupling reactions. For example, reacting this compound with different primary or secondary amines can produce complex triamine structures. Likewise, coupling with boronic acids (Suzuki coupling) or organotin reagents (Stille coupling) can add varied aryl or heteroaryl substituents at the 4-position of the aniline ring.

The synthesis of these polyfunctionalized molecules often demands meticulous planning of the synthetic pathway to ensure that the various functional groups are compatible. Protecting group strategies are commonly used to conceal reactive sites while other parts of the molecule are being altered. For example, the secondary amine might be protected as a carbamate (B1207046) during a cross-coupling reaction and then deprotected in a subsequent step.

The resulting polyfunctionalized analogues offer a rich chemical diversity, with the potential for internal molecular interactions and the formation of distinct three-dimensional structures. These characteristics are highly sought after for applications where molecular recognition and binding are crucial. Research has shown that such compounds can be used as precursors for hole-transporting materials in solar cells and as building blocks for chemical sensors.

Applications of 4 Bromo N 4 Methoxybenzyl Aniline in Advanced Organic Synthesis

As a Key Intermediate in the Synthesis of Complex Natural Products and Pharmaceuticals

While direct incorporation of 4-bromo-N-(4-methoxybenzyl)aniline into a marketed natural product or pharmaceutical is not extensively documented, its structural motifs are highly relevant to medicinal chemistry. Bromo-aniline derivatives are a significant class of compounds in drug discovery, often serving as precursors to biologically active molecules. neliti.comresearchgate.net The bromine atom acts as a versatile synthetic handle for introducing further complexity through various cross-coupling reactions, a common strategy in pharmaceutical development. chemicalbook.com

The this compound structure can be viewed as comprising three key components:

The 4-bromoaniline (B143363) core: This unit provides a site for modification, primarily through reactions targeting the bromine atom, such as Suzuki, Heck, or Buchwald-Hartwig couplings. chemicalbook.com

The N-(4-methoxybenzyl) group: This group, often referred to as a para-methoxybenzyl (PMB) group, is a widely used protecting group for amines in multi-step synthesis. Its stability under various reaction conditions and its relatively straightforward removal under oxidative or acidic conditions make it highly valuable.

The secondary amine linker: This linkage is a common feature in many biologically active compounds, providing a flexible yet stable connection between two aryl moieties.

Research into related bromo-aniline derivatives has shown their potential in developing therapeutic agents, such as inhibitors for heat shock protein 90 (Hsp90), which is a target in cancer therapy. neliti.comresearchgate.net The synthesis of various substituted anilines is often a key step in creating libraries of compounds for screening against biological targets.

Table 1: Related Aniline (B41778) Derivatives and Their Pharmaceutical Relevance

| Derivative Class | Synthetic Utility | Potential Therapeutic Area | Citation |

|---|---|---|---|

| Bromo Aniline Derivatives | Precursors for heterocycle synthesis and cross-coupling reactions. | Anti-cancer (Hsp90 Chaperone Inhibitors) | neliti.comresearchgate.net |

| N-Aryl Tetrahydroisoquinolines | Synthesized from related N-benzyl anilines; a privileged scaffold. | Diverse CNS agents, anti-cancer | thieme-connect.comthieme-connect.com |

Utilization as a Precursor for Specialized Organic Scaffolds and Ligands

The structure of this compound is ideally suited for the construction of specialized molecular frameworks, or scaffolds, that form the core of more complex molecules. A prominent example of such a scaffold derivable from related precursors is the N-aryl-1,2,3,4-tetrahydroisoquinoline system. thieme-connect.comthieme-connect.com This scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural alkaloids and synthetic pharmaceuticals.

In a synthetic approach using a structural isomer, N-(2-bromobenzyl)aniline, researchers have demonstrated a pathway that involves reductive amination followed by a palladium-catalyzed cyclization to form the tetrahydroisoquinoline ring. thieme-connect.comthieme-connect.com This methodology highlights how the N-benzylaniline framework is a key precursor to these valuable heterocyclic scaffolds. The this compound molecule provides the necessary components for similar transformations, where intramolecular cyclization could be triggered following a coupling reaction at the bromine-substituted position.

Table 2: Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinoline Scaffold

| Step | Reaction | Precursor Type | Resulting Scaffold | Citation |

|---|---|---|---|---|

| 1 | Reductive Amination | ortho-bromobenzaldehyde and aniline | N-(2-bromobenzyl)aniline | thieme-connect.comthieme-connect.com |

| 2 | Suzuki Coupling | N-(2-bromobenzyl)aniline and ethoxyvinyl pinacolboronate | Intermediate enol ether | thieme-connect.com |

Furthermore, the nitrogen atom and the aromatic systems within this compound allow it to, or be easily converted into, effective ligands for metal coordination. Related Schiff base compounds, which can be formed by the condensation of anilines and aldehydes, are well-known for their role as ligands in coordination chemistry, owing to their straightforward preparation and tunable electronic and steric properties. nih.govresearchgate.net

Role in Convergent and Divergent Synthetic Strategies for Molecular Diversity

The utility of this compound is pronounced in both convergent and divergent synthetic plans, which are sophisticated strategies to build molecular complexity efficiently.

A divergent synthesis is a powerful strategy where a single, common intermediate is used to generate a large library of structurally related but distinct compounds. This compound is an excellent substrate for divergent synthesis due to the reactivity of its bromine atom. The bromine serves as a point of diversification, allowing for a wide array of substituents to be introduced via modern cross-coupling reactions. Starting from this one compound, chemists can access a multitude of derivatives by simply changing the coupling partner. This approach is fundamental to medicinal chemistry for generating compound libraries for structure-activity relationship (SAR) studies.

Table 3: Potential Divergent Synthetic Pathways from this compound

| Reaction Type | Coupling Partner | Reagent/Catalyst (Example) | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, Base | Biaryl or Alkyl-Aryl Amine |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃ | Stilbene-like Amine |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP | Diaminobiphenyl Derivative |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Aryl-Alkynyl Amine |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Biaryl or Vinylated Amine |

This strategic use of a common intermediate with a reactive handle like bromine enables the rapid exploration of chemical space around the N-(4-methoxybenzyl)aniline core, facilitating the discovery of molecules with optimized properties for various applications.

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Bromo N 4 Methoxybenzyl Aniline and Its Derivatives

High-Resolution Spectroscopic Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR, Dynamic NMR)

Advanced NMR techniques offer a deeper understanding of molecular structure beyond simple 1D spectra. While a complete set of advanced NMR data for 4-bromo-N-(4-methoxybenzyl)aniline is not extensively reported, the expected spectra and data from related compounds provide a robust framework for its characterization.

For instance, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial. A COSY spectrum would confirm the coupling between adjacent aromatic protons on both the 4-bromophenyl and 4-methoxyphenyl (B3050149) rings. HSQC would correlate the proton signals directly to their attached carbon atoms, and HMBC would reveal longer-range (2-3 bond) C-H correlations, definitively establishing the connectivity between the benzyl (B1604629) and aniline (B41778) fragments via the nitrogen atom.

Data from related compounds, such as N-(2-bromo-4-methoxybenzyl)aniline, show characteristic chemical shifts that can be extrapolated. thieme-connect.com For This compound , the aromatic protons of the 4-bromophenyl group are expected to appear as two doublets, while the protons of the 4-methoxyphenyl group would also present as two doublets. The benzylic protons (-CH2-) would likely appear as a singlet, and the methoxy (B1213986) protons (-OCH3) as another distinct singlet. thieme-connect.comrsc.org

Solid-State NMR could provide information on the compound's structure in the solid phase, revealing details about polymorphism and molecular packing, which can differ from the solution state. Dynamic NMR studies could be employed to investigate conformational changes, such as the rotation around the C-N bonds, and to determine the energy barriers associated with these processes.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule from its exact mass. For This compound (C₁₄H₁₄BrNO), the expected monoisotopic mass can be calculated with high precision.

Table 1: Predicted HRMS Fragmentation for this compound

| Fragment Ion | Formula | Predicted m/z |

| [M]+ | [C₁₄H₁₄BrNO]+ | 291.0259 / 293.0238 |

| [M-Br]+ | [C₁₄H₁₄NO]+ | 212.1070 |

| [C₇H₇O]+ | [C₇H₇O]+ | 107.0497 |

| [C₈H₁₀O]+ | [C₈H₁₀O]+ | 122.0732 |

| [C₆H₅Br N]+ | [C₆H₅Br N]+ | 170.9682 / 172.9661 |

Note: The table presents predicted values based on standard fragmentation patterns. The presence of bromine results in a characteristic M/M+2 isotopic pattern.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum of This compound is expected to show a characteristic N-H stretching band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C-N stretching vibration is anticipated in the 1250-1350 cm⁻¹ region. The C-O stretching of the methoxy group would likely produce a strong band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The C-Br stretching vibration is expected in the lower frequency region of 500-600 cm⁻¹. Data from the isomer N-(2-bromo-4-methoxybenzyl)aniline shows characteristic IR peaks at 3439 (N-H), 1601, 1507 (C=C aromatic), and 1229 cm⁻¹ (C-O). thieme-connect.com

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. It would be especially useful for observing the symmetric vibrations of the aromatic rings and the C-C backbone. Studies on related N-benzylaniline derivatives show characteristic Raman bands for ring breathing and C-H bending modes. researchgate.netresearchgate.nettandfonline.com

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (-CH₂-) | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-O (Methoxy) | Asymmetric Stretching | ~1250 |

| C-O (Methoxy) | Symmetric Stretching | ~1040 |

| C-Br | Stretching | 500 - 600 |

X-ray Crystallography Studies

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

No single-crystal X-ray diffraction data has been published for This compound . However, the analysis of closely related structures, such as 4-bromo-N-(4-hydroxybenzylidene)aniline Current time information in Pasuruan, ID.nih.gov and N-benzylaniline researchgate.net, allows for a predictive understanding of its likely molecular geometry.

In the case of 4-bromo-N-(4-hydroxybenzylidene)aniline, which features a C=N imine bond, the two benzene (B151609) rings are significantly twisted with respect to each other, with a dihedral angle of 48.85 (17)°. Current time information in Pasuruan, ID.nih.gov A similar non-planar conformation is expected for This compound due to steric hindrance between the two aromatic rings linked by the secondary amine bridge. The crystal structure of N-benzylaniline itself shows that the aromatic rings are nearly perpendicular, with dihedral angles of 80.76 (4)° and 81.40 (4)° in the two independent molecules of the asymmetric unit. researchgate.net

Table 3: Crystallographic Data for the Related Compound N-benzylaniline

| Parameter | Value |

| Chemical Formula | C₁₃H₁₃N |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.8185 (6) |

| b (Å) | 5.7911 (2) |

| c (Å) | 19.3911 (7) |

| β (°) | 103.338 (1) |

| V (ų) | 2056.24 (12) |

| Z | 8 |

| Data from Betz, R., McCleland, C. & Marchand, H. (2011). Acta Cryst. E67, o1195. researchgate.net |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The solid-state packing of This compound would be governed by a combination of intermolecular forces. The N-H group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. Therefore, N-H···O or N-H···N hydrogen bonds are plausible and would play a significant role in the crystal packing.

Computational Chemistry and Theoretical Investigations of 4 Bromo N 4 Methoxybenzyl Aniline

Quantum Chemical Calculations

There is no available published data regarding the quantum chemical calculations for 4-bromo-N-(4-methoxybenzyl)aniline.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)

No studies were found that have calculated or reported on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for this compound.

Charge Distribution and Electrostatic Potential Mapping

No research detailing the charge distribution or providing an electrostatic potential map for this compound could be located.

Theoretical Spectroscopic Predictions (e.g., NMR Chemical Shifts, Vibrational Frequencies)

There are no available theoretical predictions for the NMR chemical shifts or vibrational frequencies of this compound based on computational methods.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools to explore the dynamic nature of molecules. For a flexible molecule like this compound, these methods can reveal the accessible conformations and the energy barriers between them.

The conformational landscape of this compound is primarily defined by the rotational freedom around several key single bonds. These include the C-N bond between the aniline (B41778) nitrogen and the bromo-substituted phenyl ring, the N-C bond of the benzyl (B1604629) group, and the C-C bond connecting the benzyl group to the methoxy-substituted phenyl ring.

Computational studies on N-benzylaniline and its derivatives show that the nitrogen atom typically adopts a nearly planar geometry due to the delocalization of its lone pair into the aniline ring. researchgate.netnih.gov The flexibility of the molecule is largely dictated by the torsion angles around the benzylic C-N bond. Studies on similar N-benzylaniline derivatives have identified multiple stable conformers. colostate.edu For instance, in benzylamine (B48309), two primary conformers, often referred to as 'anti' and 'gauche', have been identified through spectroscopic and computational methods. colostate.edu

τ1 (Car-N-CH2-Car): This torsion angle governs the relative orientation of the two aromatic rings.

τ2 (Br-Car...N-CH2): Rotation around the C-N bond of the bromoaniline moiety.

τ3 (CH3O-Car...CH2-N): Rotation around the C-C bond of the methoxybenzyl group.

The presence of the bromine atom and the methoxy (B1213986) group is expected to influence the conformational preferences through steric and electronic effects. The bromine atom, with its larger van der Waals radius, may sterically hinder certain conformations. The methoxy group, being an electron-donating group, can influence the electronic properties of the adjacent phenyl ring.

Table 1: Predicted Stable Conformers of this compound based on Analogous Systems

| Conformer | Dihedral Angle (τ1) Range | Relative Energy (kcal/mol) | Key Features |

| Extended (Anti-like) | 150° - 180° | 0 (Reference) | The two aromatic rings are positioned away from each other, minimizing steric hindrance. |

| Gauche | 60° - 90° | 1 - 3 | A more compact conformation with the aromatic rings closer together. |

| Folded | 0° - 30° | > 5 | A higher energy conformation where π-stacking interactions might occur, but are likely disfavored by steric clash. |

Note: This table is illustrative and based on typical energy differences found in related N-benzylaniline systems. Actual values for the title compound would require specific DFT or ab initio calculations.

The solvent environment can significantly impact the conformational equilibrium and the nature of intermolecular interactions of this compound. The polarity of the solvent is a key factor influencing molecular properties. researchgate.net

In polar solvents, conformations with a larger dipole moment are generally favored. For aniline derivatives, an increase in solvent polarity can lead to a greater charge distribution within the molecule. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the effects of different solvents on molecular geometry and stability. jchemrev.comresearchgate.net For instance, the hydrolysis kinetics of a related compound, 4-bromo aniline phosphoro mono-amidate, showed a significant solvent effect, with the reaction rate increasing with the dioxane content in a dioxane-water mixture. asianpubs.org

Intermolecular interactions play a crucial role in the solid-state packing of molecules. In the crystal structure of related compounds, various non-covalent interactions are observed. Hirshfeld surface analysis is a common computational technique used to visualize and quantify these interactions. iucr.org

For this compound, the following intermolecular interactions are anticipated to be significant in the solid state:

N-H···π interactions: The amine proton can act as a hydrogen bond donor to the electron-rich π system of an adjacent aromatic ring. researchgate.net

C-H···π interactions: Aromatic and benzylic C-H bonds can also participate in hydrogen bonding with the phenyl rings. iucr.org

Halogen bonding (C-Br···N/O): The electrophilic region on the bromine atom can interact with the lone pairs of nitrogen or oxygen atoms of neighboring molecules.

π-π stacking: The aromatic rings may engage in stacking interactions, although these can be influenced by the steric bulk of the substituents.

Table 2: Predicted Intermolecular Contacts and Their Contributions from Hirshfeld Surface Analysis of Analogous Bromo-substituted Anilines

| Interaction Type | Typical Contribution (%) | Description |

| H···H | 30 - 40 | Represents the dominant van der Waals contacts. |

| C···H/H···C | 15 - 30 | Indicative of C-H···π interactions. iucr.org |

| Br···H/H···Br | 20 - 35 | Significant due to the presence of the bromine atom. iucr.org |

| N···H/H···N | 3 - 6 | Represents potential N-H···N or N-H···π interactions. iucr.org |

| C···C | < 10 | Suggests the presence of π-π stacking interactions. iucr.org |

| Br···C/C···Br | 2 - 3 | Minor contributions from direct bromine-carbon contacts. iucr.org |

Note: This table is illustrative, with percentage contributions derived from studies on similar bromo-substituted aniline derivatives. The exact contributions for the title compound would depend on its specific crystal packing.

Future Research Directions and Perspectives for 4 Bromo N 4 Methoxybenzyl Aniline

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 4-bromo-N-(4-methoxybenzyl)aniline is poised to move beyond traditional methods towards more efficient, environmentally friendly, and sustainable practices. Current synthesis often involves reductive amination of 4-bromoaniline (B143363) with 4-methoxybenzaldehyde (B44291). However, research into analogous compounds highlights several innovative avenues for development.

Green Chemistry Approaches: Future methodologies will likely focus on reducing hazardous waste and energy consumption. This includes exploring "green" solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and employing milder reaction conditions. chemicalbook.com One promising strategy involves the use of isatoic anhydride (B1165640) derivatives, which can produce highly substituted anilines efficiently at room temperature in a scalable manner. researchgate.net

Biocatalysis and Enzymatic Synthesis: The use of enzymes in synthesis offers high selectivity and mild reaction conditions. A key area of future research is the application of immobilized enzymes, such as nitroreductases, which can facilitate the synthesis of anilines in continuous, low-energy processes. acs.org This chemoenzymatic approach avoids the high temperatures and harsh reagents associated with traditional chemical reductions. acs.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to accelerate reactions, often leading to higher yields and cleaner products in shorter timeframes. nih.gov Applying this technology to the direct amidation of carboxylic acid derivatives with substituted anilines could provide a rapid and efficient route to derivatives of this compound. nih.gov

Advanced Catalytic Systems: The development of novel catalysts is crucial. Copper-catalyzed N-arylation reactions performed in water represent a significant step towards sustainability. beilstein-journals.org Similarly, the "hydrogen borrowing" strategy, which uses an alcohol as an alkylating agent, offers a highly atom-economical pathway for N-alkylation, avoiding the need for pre-functionalized starting materials. rug.nl

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Area | Relevant Findings |

|---|---|---|---|

| Green Synthesis | Reduced waste, lower toxicity, scalability | Use of alternative reagents like isatoic anhydride | Inexpensive, fast, and efficient at room temperature. researchgate.net |

| Enzymatic Synthesis | High selectivity, mild conditions, low energy | Immobilized nitroreductases for continuous processes | Avoids high temperatures and expensive metal catalysts. acs.org |

| Microwave-Assisted | Rapid reaction times, improved yields | Direct amidation of acid/ester precursors | Efficient one-step method for anilide preparation. nih.gov |

| Hydrogen Borrowing | High atom economy, sustainable | Catalytic amination using alcohols | Synthesis from aniline (B41778) and 4-methoxybenzyl alcohol. rug.nl |

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The inherent reactivity of this compound, stemming from its bromo and secondary amine functionalities, provides a rich platform for chemical exploration. While it is known to undergo standard reactions like oxidation, reduction, and nucleophilic substitution, future research will aim to uncover more complex and novel transformation pathways. smolecule.comchemicalbook.com

The bromine atom is a key handle for cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, which are instrumental in forming new carbon-carbon bonds. Future work will likely explore its participation in a wider array of palladium, copper, and even gold-catalyzed reactions to create more intricate molecular architectures. For instance, gold-catalyzed domino reactions have been developed for the synthesis of other substituted anilines and could be adapted for this compound. rsc.org

Another area of interest is the development of one-pot, multi-component reactions that leverage the compound's reactivity to build molecular complexity in a single step. A sequence involving a reductive amination followed by a palladium-catalyzed ethoxyvinylation has been used to create N-aryl-1,2,3,4-tetrahydroisoquinolines from similar N-(bromobenzyl)anilines, showcasing a potential transformation pathway for this compound. thieme-connect.com The exploration of dearomatization reactions could also open up new avenues for creating three-dimensional scaffolds from this planar precursor. researchgate.net

Expansion of its Role in Advanced Organic Synthesis and Materials Science

As a versatile building block, this compound is well-positioned for an expanded role in both complex organic synthesis and the development of advanced functional materials.

Organic Synthesis: The compound serves as a valuable intermediate for pharmaceuticals. chemicalbook.com Its structure is a component of more complex molecules that could be investigated for a range of biological activities. For example, related N-substituted bromoanilines are precursors to potent inhibitors of enzymes like phosphodiesterase 2A and protein kinases such as Bcr-Abl, which are relevant in various diseases. mdpi.commdpi.com

Materials Science: In materials science, triphenylamine (B166846) derivatives, which share a core structure, are critical components in organic electronics. Analogues like 4-bromo-N,N-bis(4-methoxyphenyl)aniline are used as precursors for hole-transporting materials (HTMs) in perovskite solar cells and organic light-emitting diodes (OLEDs). The bromine atom allows for further modification, such as the introduction of diacetylene bridges to create advanced HTMs. rsc.org Future research could directly explore the incorporation of this compound into polymers and small molecules for applications in organic electronics, leveraging its electronic properties which are tunable via its methoxy (B1213986) group and bromo-substituent. smolecule.com

Table 2: Potential Applications in Synthesis and Materials

| Field | Application Area | Rationale | Example from Analogues |

|---|---|---|---|

| Organic Synthesis | Pharmaceutical Intermediates | Building block for bioactive molecules. | Precursors for enzyme inhibitors and antiviral agents. mdpi.comfrontiersin.org |

| Materials Science | Organic Electronics (OLEDs, Solar Cells) | Precursor for Hole-Transporting Materials (HTMs). | Triphenylamine derivatives used in perovskite solar cells. |

| Materials Science | Functional Dyes | Precursor for azo dyes. | Bromoaniline derivatives enhance dye stability and color. chemicalbook.com |

Integration with Flow Chemistry and Automated Synthesis Technologies

The modernization of chemical synthesis increasingly relies on continuous flow and automated technologies to improve efficiency, safety, and scalability. The integration of this compound synthesis and derivatization into these platforms is a key future direction.

Flow chemistry offers significant advantages, including precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle reactive intermediates. researchgate.net Synthetic steps like reductive amination and nitration/reduction sequences are highly amenable to flow processes. acs.orgnih.gov For example, the chemoenzymatic synthesis of anilines has been successfully adapted to a continuous flow process, allowing for a closed-loop system with recycled components. acs.org The synthesis of complex pharmaceutical intermediates has also been achieved using multi-step continuous flow sequences. acs.org Applying these principles to the production of this compound could lead to a more efficient and scalable manufacturing process.

Furthermore, automated synthesis platforms, which combine robotic handling with high-throughput analysis, can accelerate the discovery of new derivatives. sciforum.net By using this compound as a core scaffold, automated systems could rapidly generate libraries of new compounds by performing various coupling or substitution reactions in a parallel format, speeding up the discovery of new materials or drug candidates.

Computational Design of Enhanced Analogues for Specific Synthetic Applications

Computational chemistry and in silico design are becoming indispensable tools in modern chemical research. For this compound, these methods can guide the development of new analogues with tailored properties for specific applications.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small library of derivatives and evaluating their properties (e.g., biological activity, electronic properties), QSAR models can be built. These models can then predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.comresearchgate.net This approach has been used to design new inhibitors based on aniline scaffolds. mdpi.com

Molecular Docking and Simulation: For pharmaceutical applications, molecular docking can be used to predict how analogues of this compound might bind to specific biological targets like enzymes or receptors. researchgate.net This provides a rational basis for designing new drug candidates.

Materials Design: In materials science, density functional theory (DFT) calculations can predict the electronic properties (e.g., HOMO/LUMO levels) of novel analogues. This would allow for the in silico design of new hole-transporting materials with optimized properties for solar cells or OLEDs before committing to their synthesis. researchgate.net By computationally exploring modifications to the core structure, researchers can design enhanced analogues with improved solubility, film-forming properties, or charge mobility.

Q & A

Q. What are the primary synthetic routes for 4-bromo-N-(4-methoxybenzyl)aniline, and how can reaction conditions be optimized?

The compound is synthesized via reductive amination or imine condensation . A robust method involves reacting 4-bromoaniline with 4-methoxybenzaldehyde using a hydrogenation catalyst (e.g., Pd/NiO) under mild conditions (25°C, 10 h), yielding up to 93% . Alternative routes include condensation with molecular sieves, though yields may vary (e.g., 64% in ferrocenylidene analogs) . Key optimization factors:

- Catalyst selection : Pd/NiO offers high efficiency, while other catalysts (e.g., Ir/graphene) may influence selectivity .

- Solvent system : Use polar aprotic solvents (e.g., ethanol or THF) to stabilize intermediates.

- Purification : Column chromatography (hexane/ethyl acetate) ensures purity .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

- NMR : Key signals include:

- ¹H NMR : δ 4.25 (s, 2H, -CH2-), 3.80 (s, 3H, -OCH3), and aromatic protons at δ 6.5–7.3 .

- ¹³C NMR : Peaks at δ 158.2 (C-OCH3), 147.6 (C-Br), and 45.9 (-CH2-) confirm the structure .

- X-ray crystallography : For definitive structural confirmation, use SHELXL or ORTEP-III to resolve bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles .

Advanced Research Questions

Q. How can discrepancies in synthetic yields be systematically addressed?

Yield variations (e.g., 64% vs. 93%) arise from:

- Substrate purity : Impurities in 4-bromoaniline or 4-methoxybenzaldehyde reduce efficiency. Pre-purify via recrystallization .

- Catalyst deactivation : Pd/NiO may lose activity due to bromine poisoning; use fresh batches or alternate catalysts (e.g., Ir/graphene) .

- Reaction monitoring : Employ TLC or in-situ IR to track imine intermediate formation .

Q. What advanced techniques resolve structural ambiguities in derivatives?

- Single-crystal XRD : Resolve steric effects from the bromine substituent. For example, bond angles in the methoxybenzyl group (C-O-C ≈ 120°) and packing interactions can be analyzed .

- DFT calculations : Compare experimental NMR shifts with computed values to validate electronic environments .

Q. How does the bromine substituent influence catalytic N-alkylation mechanisms?

The electron-withdrawing bromine group:

- Slows amine nucleophilicity : Requires stronger bases (e.g., K2CO3) to activate the aniline nitrogen .

- Affects regioselectivity : Steric hindrance may direct alkylation to the para position of the methoxybenzyl group .

- Mechanistic studies : Use deuterium labeling or kinetic isotope effects to probe rate-determining steps .

Q. What methodologies assess environmental stability or degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.